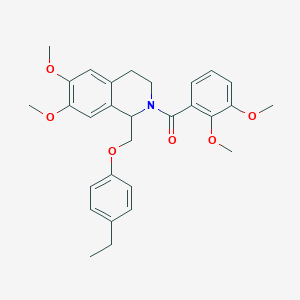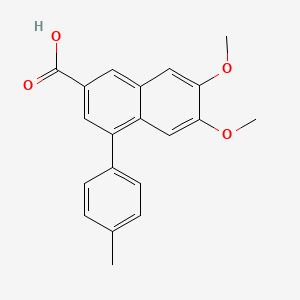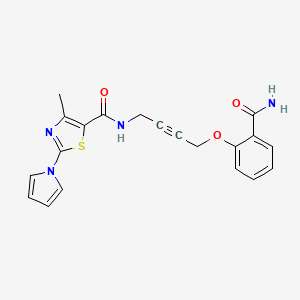![molecular formula C12H17NO4S B2482422 {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol CAS No. 92993-54-9](/img/structure/B2482422.png)
{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol is a chemical compound with a complex structure that includes an azetidine ring, a sulfonyl group, and two hydroxymethyl groups
Scientific Research Applications
{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with vasopressin receptors (v1ar and v2r) . These receptors play a crucial role in regulating the body’s water balance and are involved in various disorders such as congestive heart failure, liver cirrhosis, ascites, kidney diseases, and hyponatremia .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function . For instance, similar compounds have been shown to inhibit the contraction of vascular smooth muscle (VSM) in a concentration-dependent manner .
Biochemical Pathways
Compounds with similar structures have been reported to influence the arginine vasopressin pathway .
Result of Action
Similar compounds have been reported to exhibit an aquaretic effect on urine flow . This suggests that {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde to introduce the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}diamine
- {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}diethylamine
Uniqueness
Compared to similar compounds, {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol is unique due to the presence of hydroxymethyl groups, which can participate in additional chemical reactions and enhance its versatility in various applications.
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-2-4-11(5-3-10)18(16,17)13-6-12(7-13,8-14)9-15/h2-5,14-15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISOMQJAPNZTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2482341.png)
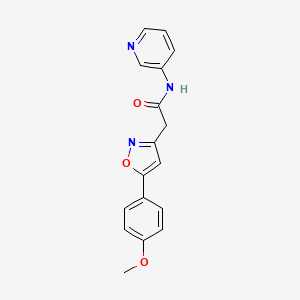
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide](/img/structure/B2482343.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2482344.png)
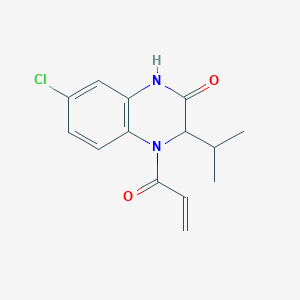
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2482346.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2482347.png)
![N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2482350.png)

